1-Amino-2-methylpyridin-1-ium bromide
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Overview
Description
Pyridinium, 1-amino-2-methyl-, bromide (1:1) is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are characterized by the presence of a positively charged nitrogen atom within a pyridine ring, paired with a bromide anion. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-amino-2-methyl-, bromide typically involves the quaternization of 1-amino-2-methylpyridine with a brominating agent. One common method is the reaction of 1-amino-2-methylpyridine with methyl bromide under reflux conditions. The reaction proceeds as follows:
1-amino-2-methylpyridine+methyl bromide→Pyridinium, 1-amino-2-methyl-, bromide
Industrial Production Methods
Industrial production of Pyridinium, 1-amino-2-methyl-, bromide often involves large-scale quaternization reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-amino-2-methyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom.
Addition Reactions: The positively charged nitrogen can attract nucleophiles, leading to addition reactions.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium cyanide, and other nucleophiles can react with the bromide ion.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium methoxide can yield methoxy-substituted pyridinium salts.
Scientific Research Applications
Pyridinium, 1-amino-2-methyl-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides and other intermediates.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for potential use in drug development due to its ability to interact with biological molecules.
Industry: Utilized in the production of ionic liquids and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Pyridinium, 1-amino-2-methyl-, bromide involves its interaction with nucleophiles and electrophiles due to the positively charged nitrogen atom. This interaction can lead to the formation of new chemical bonds and the alteration of existing ones. The molecular targets and pathways involved depend on the specific application, such as antimicrobial activity or catalytic processes.
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyridine: Shares a similar pyridine ring structure but differs in its substitution pattern.
3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: Another brominated pyridinium salt with antimicrobial properties.
N-(1-ethoxyvinyl)pyridinium triflates: A class of pyridinium salts with unique structural features and reactivity.
Uniqueness
Pyridinium, 1-amino-2-methyl-, bromide is unique due to its specific substitution pattern and the presence of an amino group, which imparts distinct chemical properties and reactivity compared to other pyridinium salts. Its ability to undergo a variety of chemical reactions and its diverse applications in different fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
17414-45-8 |
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Molecular Formula |
C6H9BrN2 |
Molecular Weight |
189.05 g/mol |
IUPAC Name |
2-methylpyridin-1-ium-1-amine;bromide |
InChI |
InChI=1S/C6H9N2.BrH/c1-6-4-2-3-5-8(6)7;/h2-5H,7H2,1H3;1H/q+1;/p-1 |
InChI Key |
ROEAPAQVHSBDLC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=[N+]1N.[Br-] |
Origin of Product |
United States |
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